molecular formula C30H25NO4 B5917121 8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one

8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one

Cat. No. B5917121
M. Wt: 463.5 g/mol
InChI Key: JAPMNYQSYRDIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. It’s worth noting that similar compounds have been shown to interact with various receptors and enzymes in the body .

Mode of Action

The exact mode of action of this compound remains unknown. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been shown to influence a variety of pathways, including those involved in neurotransmission .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the effects of similar compounds, it’s possible that it could influence cellular processes such as signal transduction, gene expression, or ion channel activity .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions .

Advantages and Limitations for Lab Experiments

One advantage of using 8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one. One direction is to further investigate its potential as an anti-cancer agent and explore its efficacy in different types of cancer. Another direction is to study its neuroprotective effects and potential in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one involves several steps. The first step is the condensation of 4-hydroxycoumarin with 4-biphenylylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with benzyl(methyl)amine to form the desired compound. The overall yield of the synthesis is around 50%.

Scientific Research Applications

8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one has shown promising results in various scientific studies. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Additionally, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c1-31(18-21-8-4-2-5-9-21)19-26-27(32)17-16-25-29(33)28(20-34-30(25)26)35-24-14-12-23(13-15-24)22-10-6-3-7-11-22/h2-17,20,32H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPMNYQSYRDIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[Benzyl(methyl)amino]methyl}-3-{[1,1'-biphenyl]-4-yloxy}-7-hydroxy-4H-chromen-4-one

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